2-Azidoadenosine

Overview

Description

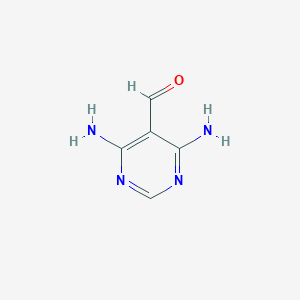

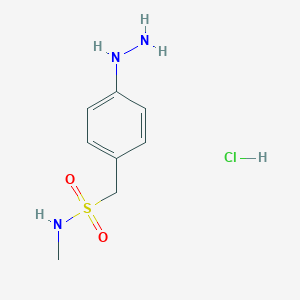

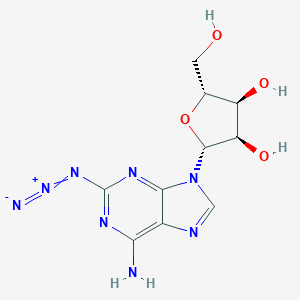

2-Azidoadenosine (2-AzaAdo) is a nucleoside analog of adenosine, which is an important component of the genetic code. 2-AzaAdo is a versatile molecule with a wide range of applications in biochemistry, biotechnology, and medicine. It has been used in numerous biochemical and physiological studies, as well as in the development of drugs and therapies. 2-AzaAdo is also used in the synthesis of other nucleoside analogs, and as a tool for studying the structure and function of nucleic acids.

Scientific Research Applications

RNA Research and Cross-Linking : 2-Azidoadenosine 3′,5′-[5′-32P]bisphosphate serves as a donor in the T4 RNA ligase reaction, facilitating photochemical cross-linking of modified tRNA to Escherichia coli (Sylvers et al., 1989).

Platelet Aggregation and Blood Clotting : It is effective in inhibiting platelet aggregation and adenosine deaminase activity, potentially reducing blood clotting (Cusack & Born, 1976).

Synthesis of Photoaffinity Probes : Facile synthesis from guanosine for use as photoaffinity probes for ATP analogues and eukaryotic mRNA cap structures (Higashiya et al., 1996).

Muscle Relaxation Studies : Acts as potent relaxants of guinea-pig taenia coli, serving as photoaffinity ligands for labeling P2 and PI purine receptors (Cusack & Planker, 1979).

RNase L Binding and Activation : 8-Azido-substituted 2',5'-oligoadenylates show strong RNase L binding and activating ability, useful for photoaffinity labeling of RNase L (Sawai et al., 2003).

NAD(+)-Binding Protein Studies : 2-Azido-NAD+ is a promising photoprobe for identifying active sites in NAD(+)-binding proteins and determining their cellular functions (Kim & Haley, 1990).

Glucose Transporter Studies : Selectively covalently labels the human erythrocyte glucose transporter under photoactivation conditions, aiding in the study of nucleoside transport in erythrocytes (Jarvis et al., 1986).

Mechanism of Action

Target of Action

2-Azidoadenosine is a modified nucleoside that plays a crucial role in the functionalization of RNA and DNA . It is primarily used as a building block for bioorthogonal labeling and functionalization . The primary targets of this compound are nucleic acids, specifically RNA and DNA .

Mode of Action

This compound interacts with its targets through a process known as click chemistry . It contains an azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . Additionally, it can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

Biochemical Pathways

This compound is involved in numerous enzyme-catalyzed redox reactions that are critical in several intermediary biochemical pathways . Enzymes that utilize this compound in these reactions are usually of complex subunit structure . It is also used in the synthesis of oligonucleotides with 3’-terminal azide .

Pharmacokinetics

It is known that azide groups can withstand the conditions of oligonucleotide synthesis by phosphoramidite chemistry . This suggests that this compound may have good stability and could potentially be used as a starting material for the synthesis of oligonucleotides .

Result of Action

The result of this compound’s action is the functionalization of RNA and DNA . This functionalization allows for the identification, tracking, and specific isolation of various oligonucleotides in vitro and in cells without interference or cross reactions with other biomolecules .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of copper for the CuAAC reaction . Additionally, the presence of ultraviolet light can affect the action of this compound . For instance, in the absence of ultraviolet light, this compound is a substrate for enzymes like glutamate dehydrogenase .

Safety and Hazards

Future Directions

The synthetic ease of generating 2′-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides . The development of a photoaffinity probe for NAD+ was undertaken, and an effective photoprobe for NAD+ would allow the detection of specific NAD’ binding proteins and determination of their cellular location .

Biochemical Analysis

Biochemical Properties

2-Azidoadenosine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been synthesized as a photoactive coenzyme analog of NAD+ by chemically coupling [32P]2-azido-AMP and NMN to produce [32P]nicotinamide this compound dinucleotide (2-azido-NAD+) . In the absence of ultraviolet light, 2-azido-NAD+ acts as a substrate for enzymes like bovine liver glutamate dehydrogenase .

Cellular Effects

This compound influences various cellular processes. It can be incorporated into cellular RNA, affecting gene expression and cellular metabolism . The compound’s azide group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups . This property allows this compound to be used as a probe to characterize NAD±binding proteins and identify their active sites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. For example, it can be photoincorporated into enzymes like glutamate dehydrogenase, demonstrating its potential as an active-site-directed photoprobe . This interaction can lead to changes in enzyme activity, providing insights into the molecular mechanisms of these enzymes .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. For instance, when the enzyme is covalently modified by photolysis in the presence of saturating amounts of the photoprobe, an approximately 40% inhibition of the enzyme activity is observed . This suggests that the compound’s effects on cellular function can vary over time, depending on the experimental conditions .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be incorporated into cellular RNA, indicating its involvement in RNA metabolism . Moreover, it has been used as a probe to study the interactions of NAD±binding proteins, suggesting its role in NAD±related metabolic pathways .

properties

IUPAC Name |

2-(6-amino-2-azidopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N8O4/c11-7-4-8(15-10(14-7)16-17-12)18(2-13-4)9-6(21)5(20)3(1-19)22-9/h2-3,5-6,9,19-21H,1H2,(H2,11,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSZZPOARGMTJKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N=[N+]=[N-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59587-07-4 | |

| Record name | NSC36905 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Z)-3-{(2E)-[(2E)-But-2-en-1-ylidene]hydrazinylidene}-2-(diphenylacetyl)-2,3-dihydro-1H-inden-1-one](/img/structure/B19803.png)